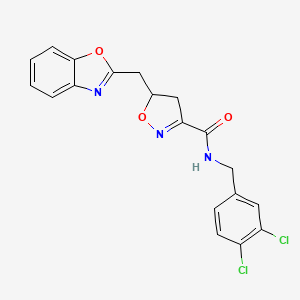![molecular formula C18H19N3O6S B11464710 N-(1,3-benzodioxol-5-yl)-2-[(3,4,5-trimethoxyphenyl)carbonyl]hydrazinecarbothioamide](/img/structure/B11464710.png)
N-(1,3-benzodioxol-5-yl)-2-[(3,4,5-trimethoxyphenyl)carbonyl]hydrazinecarbothioamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-{[(2H-1,3-BENZODIOXOL-5-YL)CARBAMOTHIOYL]AMINO}-3,4,5-TRIMETHOXYBENZAMIDE: is a complex organic compound that features a benzodioxole ring and a trimethoxybenzamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-{[(2H-1,3-BENZODIOXOL-5-YL)CARBAMOTHIOYL]AMINO}-3,4,5-TRIMETHOXYBENZAMIDE typically involves multiple steps. One common route includes the following steps:
Formation of the Benzodioxole Ring: This can be achieved through the cyclization of catechol derivatives with formaldehyde.
Introduction of the Carbamothioyl Group: This step involves the reaction of the benzodioxole derivative with thiocarbamoyl chloride under basic conditions.
Coupling with Trimethoxybenzamide: The final step involves the coupling of the intermediate with 3,4,5-trimethoxybenzoyl chloride in the presence of a base such as triethylamine.
Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The benzodioxole ring can undergo oxidation reactions, typically using reagents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced using agents such as lithium aluminum hydride, particularly targeting the carbonyl groups.
Substitution: The methoxy groups on the benzamide moiety can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide for nucleophilic substitution.
Major Products:
Oxidation: Formation of carboxylic acids or quinones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted benzamides.
Scientific Research Applications
Chemistry:
Catalysis: The compound can be used as a ligand in metal-catalyzed reactions.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules.
Biology:
Enzyme Inhibition: It has potential as an inhibitor of certain enzymes due to its structural similarity to natural substrates.
Antimicrobial Activity: Preliminary studies suggest it may possess antimicrobial properties.
Medicine:
Drug Development: The compound is being investigated for its potential use in developing new pharmaceuticals, particularly in the treatment of cancer and infectious diseases.
Industry:
Material Science: It can be used in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of N-{[(2H-1,3-BENZODIOXOL-5-YL)CARBAMOTHIOYL]AMINO}-3,4,5-TRIMETHOXYBENZAMIDE involves its interaction with molecular targets such as enzymes or receptors. The benzodioxole ring can interact with hydrophobic pockets in proteins, while the carbamothioyl group can form hydrogen bonds with amino acid residues. This dual interaction can inhibit enzyme activity or modulate receptor function, leading to the compound’s biological effects.
Comparison with Similar Compounds
- N-{[(2H-1,3-BENZODIOXOL-5-YL)CARBAMOTHIOYL]AMINO}-3,4,5-TRIMETHOXYBENZOIC ACID
- N-{[(2H-1,3-BENZODIOXOL-5-YL)CARBAMOTHIOYL]AMINO}-3,4,5-TRIMETHOXYBENZYLAMINE
Uniqueness:
- Structural Features: The presence of both the benzodioxole ring and the trimethoxybenzamide moiety makes it unique compared to other similar compounds.
- Biological Activity: Its specific interactions with molecular targets may result in unique biological activities not observed with similar compounds.
Properties
Molecular Formula |
C18H19N3O6S |
|---|---|
Molecular Weight |
405.4 g/mol |
IUPAC Name |
1-(1,3-benzodioxol-5-yl)-3-[(3,4,5-trimethoxybenzoyl)amino]thiourea |
InChI |
InChI=1S/C18H19N3O6S/c1-23-14-6-10(7-15(24-2)16(14)25-3)17(22)20-21-18(28)19-11-4-5-12-13(8-11)27-9-26-12/h4-8H,9H2,1-3H3,(H,20,22)(H2,19,21,28) |
InChI Key |
RUMQJGOBLNWGTE-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C(=O)NNC(=S)NC2=CC3=C(C=C2)OCO3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-{2-[(4-methoxyphenyl)amino]-1-(4-methylphenyl)-2-oxoethyl}-N-methyl-2-(thiophen-2-yl)acetamide](/img/structure/B11464632.png)
![3-(4-chlorophenyl)-5-(3-pyridyl)-7,8,9,10-tetrahydro-6H-cyclohepta[e]pyrazolo[1,5-a]pyrimidine](/img/structure/B11464650.png)
![8-(2-methoxyethyl)-1,3-dimethyl-7-[(Z)-2-phenylethenyl]-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B11464655.png)
![methyl 1-butyl-4-[(3-cyclohexylpropanoyl)amino]-2-methyl-5-oxo-4-(trifluoromethyl)-4,5-dihydro-1H-pyrrole-3-carboxylate](/img/structure/B11464663.png)
![2-butyl-7,8-dimethoxy-3-thioxo-2,3,10,10a-tetrahydroimidazo[1,5-b]isoquinolin-1(5H)-one](/img/structure/B11464667.png)
![methyl [7-(4-fluorophenyl)-4-(3-methoxyphenyl)-2,5-dioxo-4,5,6,7-tetrahydro[1,3]thiazolo[4,5-b]pyridin-3(2H)-yl]acetate](/img/structure/B11464677.png)
![Methyl 4-(4-methoxyphenyl)-6-[(3-methylpiperidin-1-yl)methyl]-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate](/img/structure/B11464691.png)
![ethyl 1-(4-amino-1,2,5-oxadiazol-3-yl)-5-{[(4-chlorophenyl)sulfanyl]methyl}-1H-1,2,3-triazole-4-carboxylate](/img/structure/B11464699.png)

![4-Ethenyl-6,8-dioxabicyclo[3.2.1]octan-4-ol](/img/structure/B11464705.png)
![Ethyl 7-amino-3-(4-methoxyphenyl)-2-(propan-2-yl)pyrazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B11464716.png)
![6-(3,5-Dimethoxyphenyl)-3-(thiophen-2-yl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B11464723.png)
![2-([1,3]oxazolo[4,5-b]pyridin-2-ylsulfanyl)-N-(2-phenoxyethyl)acetamide](/img/structure/B11464726.png)
![N-[1-(4-methoxybenzyl)-5-oxo-2-phenyl-4-(trifluoromethyl)-4,5-dihydro-1H-imidazol-4-yl]-3-methylbenzamide](/img/structure/B11464740.png)
